2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a carboxy(hydroxy)methyl group and a hydroxy group attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under controlled conditions . The reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) and may require irradiation with blue LED light under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO₂) and reducing agents such as sodium borohydride (NaBH₄). Solvents like acetonitrile and DMSO are frequently used, and reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxazole derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains a sulfur atom instead of oxygen in the five-membered ring.
Uniqueness
2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and hydroxy groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7NO5 |
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Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-hydroxy-2-(5-hydroxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-4-1-2-6-5(3-4)10-8(15-6)7(12)9(13)14/h1-3,7,11-12H,(H,13,14) |
InChI Key |
MJFMJZNQOWOABL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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